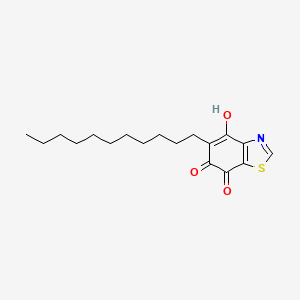

6-Hydroxy-5-undecyl-4,7-benzothiazoledione

Descripción

Historical Development and Discovery

The development of this compound emerged from the broader exploration of benzothiazole derivatives that began in the late 19th century when German chemist Heinrich Debus first synthesized benzothiazole in 1889. Initially, benzothiazole compounds garnered interest primarily as synthetic intermediates in organic chemistry, but their medicinal and biochemical potential began to unfold gradually as researchers explored their biological activities and pharmacological effects. The specific development of hydroxylated benzothiazole derivatives with extended alkyl chains, such as this compound, represents a more recent advancement in the field, driven by the need for selective inhibitors of specific biochemical pathways.

The compound's emergence as a research tool coincided with the growing understanding of mitochondrial respiratory chain complexes and the need for specific inhibitors to study electron transport mechanisms. The development of this particular derivative was influenced by structure-activity relationship studies that demonstrated the importance of specific substitution patterns on the benzothiazole core for achieving selective inhibition of cytochrome bc1 complexes. The compound has been catalogued in various chemical databases, including DrugBank with the identifier DB04799, reflecting its recognition as a significant research compound.

Research into this compound has been facilitated by advances in synthetic chemistry techniques, including transition-metal-catalyzed reactions, combinatorial chemistry, and high-throughput screening platforms that have accelerated the identification of lead compounds with desirable pharmacological properties. The compound's development represents part of the broader evolution in understanding how molecular structure influences biological activity, particularly in the context of mitochondrial function and cellular respiration.

Chemical Classification and Nomenclature

This compound possesses a complex chemical identity that reflects its sophisticated molecular architecture. The compound belongs to the class of organic compounds known as aryl ketones, which are organic aromatic compounds containing a ketone group. More specifically, it is classified within the benzothiazole family, characterized by the fusion of benzene and thiazole rings, which confers unique chemical and biological properties.

Table 1: Chemical Identification and Properties

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₈H₂₅NO₃S |

| Molecular Weight | 335.461 Da |

| Monoisotopic Mass | 335.155514361 Da |

| CAS Registry Number | 43152-58-5 |

| DrugBank Identifier | DB04799 |

| InChI Key | QCWGBMWYLYKEIU-UHFFFAOYSA-N |

The systematic nomenclature of this compound reflects its structural complexity. The International Union of Pure and Applied Chemistry name is 6-hydroxy-5-undecyl-4,7-dihydro-1,3-benzothiazole-4,7-dione, which precisely describes the positioning of functional groups on the benzothiazole core. Alternative names include 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole and 6-hydroxy-5-undecyl-1,3-benzothiazole-4,7-dione, demonstrating the various approaches to nomenclature for complex heterocyclic compounds.

The compound's chemical structure can be represented by the SMILES notation: CCCCCCCCCCCC1=C(O)C(=O)C2=C(N=CS2)C1=O, which encodes the complete molecular structure including the eleven-carbon alkyl chain, hydroxyl group, and dual ketone functionalities. This structural complexity contributes to the compound's specific biochemical properties and its utility as a research tool.

Significance in Biochemical Research

This compound has established itself as a valuable research tool in biochemical studies, particularly in investigations of mitochondrial respiratory chain function. The compound serves as a selective inhibitor of cytochrome bc1 complexes, also known as Complex III in mitochondria, which are essential components of cellular respiration that catalyze electron transfer from ubiquinol to cytochrome c.

The compound's significance in biochemical research stems from its ability to bind specifically to the Qo site of the cytochrome bc1 complex, where it interferes with the normal electron transport process. This binding specificity makes it an invaluable tool for studying the mechanisms of mitochondrial respiration and for investigating potential therapeutic targets related to cellular energy production. Research has demonstrated that this compound belongs to the Qo-II category of inhibitors, which bind close to the iron-sulfur protein component of the complex.

Structural studies utilizing this compound have provided crucial insights into the conformational changes that occur within respiratory complexes during electron transport. The compound causes an increase in the anomalous signal of the iron-sulfur protein, indicating a transition to a less mobile or completely immobilized state where the protein becomes bound to the surface of cytochrome b. These findings have contributed significantly to our understanding of the catalytic mechanisms underlying cellular respiration.

Table 2: Biochemical Research Applications

| Research Area | Application | Key Findings |

|---|---|---|

| Mitochondrial Function | Respiratory chain inhibition | Selective Qo site binding |

| Structural Biology | Protein conformation studies | Iron-sulfur protein immobilization |

| Drug Discovery | Lead compound development | Structure-activity relationships |

| Cell Biology | Electron transport mechanisms | Conformational switch modeling |

The compound has been extensively used in crystallographic studies, with its structure deposited in the Protein Data Bank under the identifier 1SQV, demonstrating its importance in structural biology research. These studies have revealed detailed molecular interactions between the inhibitor and the cytochrome bc1 complex, providing a foundation for understanding inhibitor selectivity and potency.

Structure-Based Categorization within Benzothiazole Derivatives

Within the diverse family of benzothiazole derivatives, this compound occupies a unique position defined by its specific structural features and biochemical properties. The compound represents a specialized subclass of benzothiazole derivatives characterized by the presence of both hydroxyl and ketone functional groups, combined with an extended aliphatic chain substitution.

Benzothiazole derivatives exhibit remarkable structural versatility and diverse pharmacological properties, making them cornerstone compounds in medicinal chemistry. The structural classification of these compounds typically considers the nature and positioning of substituents on the benzothiazole core, as well as the presence of additional functional groups that modulate biological activity. This compound belongs to the hydroxylated benzothiazole subclass, where the presence of the hydroxyl group at the 6-position significantly influences its biochemical behavior.

The extended undecyl chain at the 5-position distinguishes this compound from many other benzothiazole derivatives and contributes to its specific binding properties with biological targets. This structural feature is particularly important for its interaction with lipophilic regions of membrane-bound protein complexes, such as the cytochrome bc1 complex where it exerts its inhibitory effects. The combination of the hydroxyl group and the long alkyl chain creates a amphiphilic molecule capable of interacting with both hydrophilic and hydrophobic regions of target proteins.

From a mechanistic perspective, this compound belongs to the Qo-II inhibitor category, which represents one of three major classes of cytochrome bc1 complex inhibitors. This classification is based on the compound's binding site within the complex and its effects on protein conformation. Unlike Qo-I inhibitors such as myxothiazol and methoxyacrylate-stilbene that bind close to heme bL, or Qo-III inhibitors like stigmatellin that overlap multiple binding sites, this compound specifically binds close to the iron-sulfur protein component.

The structural basis for this selectivity lies in the compound's molecular architecture, which allows it to fit precisely into the binding pocket near the iron-sulfur protein while avoiding steric clashes with other protein components. This specificity has made it an important tool for dissecting the individual contributions of different protein domains to the overall function of the cytochrome bc1 complex. The compound's ability to cause conformational changes in the iron-sulfur protein, specifically its transition to a less mobile state, has provided crucial insights into the dynamic mechanisms of electron transport in biological systems.

Propiedades

IUPAC Name |

4-hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-15(20)14-18(23-12-19-14)17(22)16(13)21/h12,20H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBLXWNANVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962928 | |

| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43152-58-5 | |

| Record name | 4,7-Benzothiazoledione, 6-hydroxy-5-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043152585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-undecyl-4,7-benzothiazoledione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-Hidroxi-5-undecil-4,7-benzotiazoldiona generalmente implica la reacción de 5-undecil-6-hidroxi-1,3-benzotiazol-4,7-diona con reactivos apropiados bajo condiciones controladas. Las condiciones de reacción a menudo incluyen temperaturas específicas, solventes y catalizadores para asegurar que el producto deseado se obtenga con alto rendimiento y pureza .

Métodos de Producción Industrial

Los métodos de producción industrial para 6-Hidroxi-5-undecil-4,7-benzotiazoldiona pueden involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia y escalabilidad del proceso de producción mientras se mantienen estrictos estándares de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Hidroxi-5-undecil-4,7-benzotiazoldiona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Hydroxy-5-undecyl-4,7-benzothiazoledione is classified as an aryl ketone with the molecular formula and an average molecular weight of approximately 335.461 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities. The compound's unique functional groups contribute to its reactivity and potential therapeutic properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzothiazoles have shown moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in these derivatives enhances their antibacterial efficacy, suggesting that similar modifications could improve the activity of this compound.

Case Study: Synthesis and Evaluation

In a study focused on synthesizing benzothiazole derivatives, compounds were evaluated for their antimicrobial activity against several pathogens. The results indicated that structural modifications significantly influenced their effectiveness . This underscores the importance of exploring this compound's derivatives for enhanced antimicrobial properties.

Anticancer Potential

The compound has also been studied for its potential anticancer applications. Research indicates that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain benzothiazole compounds could induce apoptosis in glioblastoma cells . This suggests that this compound may have similar effects, warranting further investigation.

Case Study: Glioblastoma Treatment

In glioblastoma research, compounds with similar structures have been shown to alter the sensitivity of cancer stem cells to standard treatments like Temozolomide (TMZ). The differential response of cancer cell populations to therapy highlights the potential for developing targeted treatments using benzothiazole derivatives .

Biochemical Applications

The biochemical properties of this compound make it a candidate for use in various biochemical assays and studies. Its ability to interact with biological macromolecules could be explored in enzyme inhibition studies or as a probe in cellular signaling pathways.

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la 6-Hidroxi-5-undecil-4,7-benzotiazoldiona implica su interacción con objetivos moleculares específicos y vías. Se sabe que el compuesto interactúa con los complejos del citocromo en la cadena de transporte de electrones mitocondrial, afectando la respiración celular y la producción de energía . Estas interacciones pueden conducir a diversos efectos biológicos, dependiendo del contexto y la concentración del compuesto.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Benzothiazoledione Derivatives

5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione

- Molecular Formula: C₁₄H₁₇NO₃S

- Molecular Weight : 279.354 g/mol

- Key Differences: Shorter heptyl chain (C₇H₁₅) vs. undecyl (C₁₁H₂₃) in UHDBT. Reduced lipophilicity due to the shorter alkyl chain, which may influence solubility and membrane permeability.

Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

- Molecular Formula : C₁₇H₁₄ClN₃O₆S₂

- Key Differences :

- Incorporates a benzodithiazine core (with two sulfur atoms) instead of benzothiazoledione.

- Substituents include a methyl carboxylate and dihydroxybenzylidene group, enhancing hydrogen-bonding capacity.

- Analytical Data : C 44.78%, H 3.09%, N 9.21% (calc.) vs. UHDBT’s C 44.78%, H 3.09% (formula-based) .

Benzodithiazine Derivatives ()

Compounds such as 10 , 11 , 12 , and 13 share synthetic routes (condensation of aldehydes with hydrazine derivatives) but differ in core structure and substituents:

| Compound | Core Structure | Substituents | Melting Point (°C) | IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| 10 | Benzodithiazine | 5-Bromo-2-hydroxy-3-methoxybenzylidene | 311–312 (dec.) | 3500 (OH), 1610 (C=N) |

| 11 | Benzodithiazine | 3-Bromo-5-chloro-2-hydroxybenzylidene | 337–338 (dec.) | 3425 (OH), 1605 (C=N) |

| 12 | Benzodithiazine | 1H-Pyrrol-2-ylmethylene | 245–246 (dec.) | 3420 (NH), 1615 (C=N) |

| 13 | Benzodithiazine | 5-Nitrofurfurylidene | 281–282 (dec.) | 1615 (C=N) |

| UHDBT | Benzothiazoledione | 5-Undecyl, 6-hydroxy | Not reported | Not reported |

- UHDBT lacks sulfonyl groups but features a long alkyl chain, favoring hydrophobic interactions .

Thiazolidinedione Derivatives ()

Pioglitazone hydrochloride, a thiazolidinedione (TZD), shares a dione moiety but differs in core structure and application:

Key Research Findings

Alkyl Chain Impact :

- The undecyl chain in UHDBT increases lipophilicity (logP estimated >5) compared to the heptyl analog, suggesting superior membrane penetration but lower aqueous solubility.

- Shorter chains (e.g., heptyl) may improve crystallinity, as seen in higher melting points of benzodithiazines (e.g., 337°C for compound 11) .

Electronic Effects :

- Benzodithiazines with electron-withdrawing groups (e.g., nitro in compound 13) exhibit strong C=N stretching (1615 cm⁻¹ in IR), while UHDBT’s hydroxy group may stabilize resonance structures via intramolecular hydrogen bonding .

Synthetic Routes :

- UHDBT is likely synthesized via condensation of a long-chain aldehyde with a benzothiazoledione precursor, analogous to methods for benzodithiazines (e.g., compound 15 uses 2,4-dihydroxybenzaldehyde) .

Actividad Biológica

6-Hydroxy-5-undecyl-4,7-benzothiazoledione, also known as UHDBT, is a compound of significant interest in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, particularly its role as an inhibitor of the cytochrome bc1 complex and its implications in cancer biology.

- Molecular Formula : C₁₈H₂₅NO₃S

- Molecular Weight : 335.46 g/mol

- CAS Number : 43152-58-5

- Density : 1.179 g/cm³

- Boiling Point : 489.8 °C at 760 mmHg

- Flash Point : 250 °C

This compound functions primarily as a cytochrome bc1 complex Qo site inhibitor . This mechanism suggests its potential role in disrupting mitochondrial electron transport, which may lead to altered cellular respiration and energy metabolism. Such properties can be leveraged in cancer research, particularly in targeting cancer stem cells (CSCs) that exhibit drug resistance.

Biological Activity in Cancer Research

Recent studies have highlighted the relevance of UHDBT in glioblastoma, where it has been shown to affect slow-cycling cells (SCCs) within the tumor microenvironment. These cells are often associated with treatment resistance and tumor recurrence.

Case Study: Glioblastoma

A study published in Cancers examined the effects of UHDBT on glioblastoma patient-derived cell lines. The findings indicated that:

- SCCs vs. CD133 High Cells : SCCs demonstrated greater tolerance to temozolomide (TMZ), a common chemotherapeutic agent, compared to CD133 high cells. This differential sensitivity underscores the potential for UHDBT to selectively target resistant cell populations.

- Functional Profiling : The study utilized flow cytometry to assess cell viability post-treatment with UHDBT and TMZ, revealing that SCCs maintained higher survival rates under chemotherapeutic stress compared to more differentiated CSC populations .

Research Findings and Data Tables

| Parameter | SCCs Response | CD133 High Cells Response |

|---|---|---|

| Viability Post-UHDBT | Higher | Lower |

| Sensitivity to TMZ | Lower | Higher |

| Drug Tolerance Mechanism | Enhanced | Standard |

Implications for Therapy

The selective inhibition of SCCs by UHDBT could pave the way for novel therapeutic strategies aimed at overcoming drug resistance in glioblastoma and potentially other malignancies characterized by similar cellular hierarchies. The ability of UHDBT to modulate mitochondrial function may also contribute to its efficacy as an adjunctive therapy alongside traditional chemotherapeutics.

Q & A

Q. How can AI-driven automation enhance the study of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.